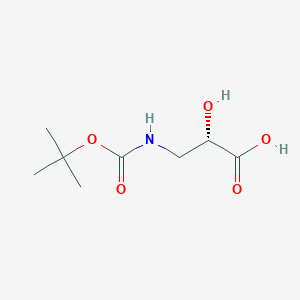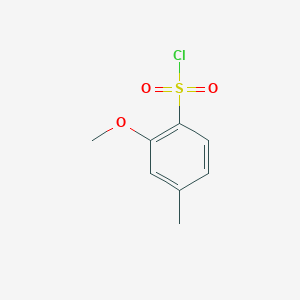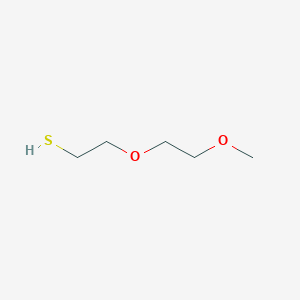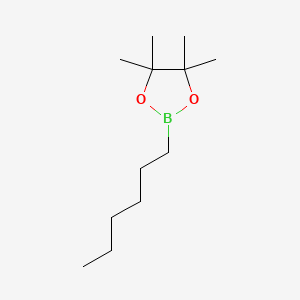
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H25BO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several precursors including 1-hexene, pinacolborane, 1-bromohexane, bis(pinacolato), chlorohexane, 1-iodohexane, pinacol, hexyl(dimethoxy), 1-bromopentane, and benzenesulfonic . The synthetic route involves reactions such as borylation, hydroboration, and coupling .Molecular Structure Analysis
The molecular structure of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of 12 carbon atoms, 25 hydrogen atoms, 1 boron atom, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a density of 1.167, a boiling point of 238.068ºC at 760 mmHg, a flash point of 84ºC, and a molecular weight of 212.13700 . The compound has a high GI absorption and is BBB permeant .Aplicaciones Científicas De Investigación
Borylation Reactions
This compound is utilized in borylation reactions, where it facilitates the addition of boron to organic molecules. Specifically, it can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is crucial for creating complex molecules in pharmaceuticals and agrochemicals.
Hydroboration of Alkynes and Alkenes
Hydroboration is a fundamental step in organic synthesis. “2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is employed in the hydroboration of alkyl or aryl alkynes and alkenes, often in the presence of transition metal catalysts . This process is essential for the synthesis of various boron-containing compounds.
Suzuki-Miyaura Cross-Coupling Reactions
The compound is a reagent for Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . This application is particularly valuable in the development of new materials and chemicals, including those used in organic electronics.
Synthesis of Photovoltaic Materials
It serves as a precursor in the synthesis of photovoltaic materials . These materials are key components in solar cells, which convert light into electricity. The compound’s role in developing low bandgap polymers contributes to more efficient energy conversion.
Development of Optoelectronic Properties
The compound is involved in the hierarchical self-assembly of semiconductor functionalized peptide α-helixes, which exhibit optoelectronic properties . This application is significant for the advancement of organic semiconductors and light-emitting diodes (LEDs).
Creation of Polymer Solar Cells
“2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is used in the preparation of polymer solar cells. It contributes to the development of polymers with photophysical, electrochemical, and fluorescent properties, which are essential for capturing and utilizing solar energy .
Asymmetric Hydroboration
The compound is used in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This application is crucial for creating molecules with specific chirality, a property important in the synthesis of active pharmaceutical ingredients.
Synthesis of Novel Copolymers
Lastly, it is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties, making them suitable for use in advanced electronic devices.
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Hexylboronic Acid Pinacol Ester, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that undergo Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The mode of action of Hexylboronic Acid Pinacol Ester involves its interaction with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by another atom or group of atoms . This allows for the formation of new compounds through the creation of new bonds .
Biochemical Pathways
The biochemical pathways affected by Hexylboronic Acid Pinacol Ester are those involved in the synthesis of new organic compounds . The protodeboronation process allows for the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of organic compounds .
Pharmacokinetics
Its properties such as its liquid form and density of 0983 g/mL at 25 °C may influence its distribution and elimination if it were to be studied in a biological context.
Result of Action
The result of the action of Hexylboronic Acid Pinacol Ester is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reactions . This can lead to the creation of a wide variety of compounds with different properties, depending on the other reagents used in the reaction .
Action Environment
The action of Hexylboronic Acid Pinacol Ester can be influenced by various environmental factors. For example, the rate of the protodeboronation process can be influenced by the pH of the environment . Additionally, the stability of Hexylboronic Acid Pinacol Ester can be affected by exposure to air and moisture .
Propiedades
IUPAC Name |
2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPMCSWZEGKWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448433 | |
| Record name | Hexylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
86308-26-1 | |
| Record name | Hexylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)
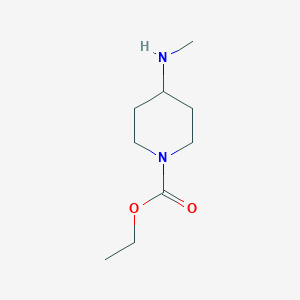

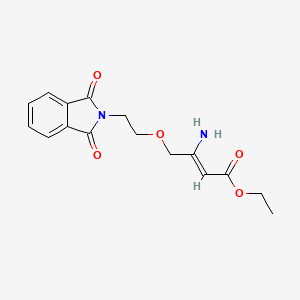
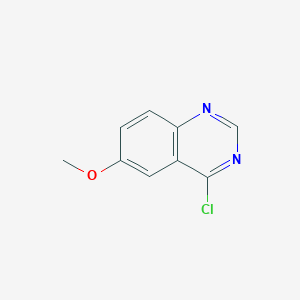
![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)
